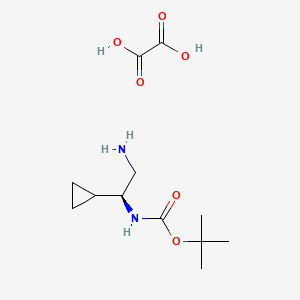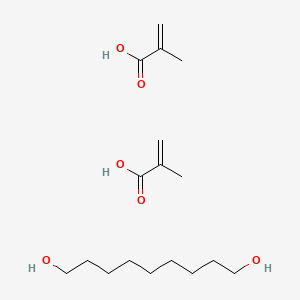
2-(4-Bromo-3,5-difluorophenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromo-3,5-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H4BrF2N It is characterized by the presence of a bromine atom and two fluorine atoms attached to a benzene ring, along with an acetonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromo-3,5-difluorophenyl)acetonitrile typically involves the reaction of 4-bromo-3,5-difluorobenzaldehyde with a suitable nitrile source under specific conditions. One common method includes the use of sodium cyanide in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(4-Bromo-3,5-difluorophenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as organolithium compounds or Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Coupling: Palladium catalysts, arylboronic acids.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetonitriles, while coupling reactions can produce biaryl compounds .
Wissenschaftliche Forschungsanwendungen
2-(4-Bromo-3,5-difluorophenyl)acetonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Bromo-3,5-difluorophenyl)acetonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms enhances its reactivity and ability to form stable complexes with various biological molecules. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
- 2-(4-Bromo-2,6-difluorophenyl)acetonitrile
- 2-(4-Bromo-2-fluorophenyl)acetonitrile
- 2,4-Difluorophenylacetonitrile
Comparison: Compared to its analogs, 2-(4-Bromo-3,5-difluorophenyl)acetonitrile is unique due to the specific positioning of the bromine and fluorine atoms, which can influence its reactivity and interaction with other molecules. This unique structure can result in different chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C8H4BrF2N |
|---|---|
Molekulargewicht |
232.02 g/mol |
IUPAC-Name |
2-(4-bromo-3,5-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H4BrF2N/c9-8-6(10)3-5(1-2-12)4-7(8)11/h3-4H,1H2 |
InChI-Schlüssel |
APKXIJBKHXGPAX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1F)Br)F)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[2-[2-(2-aminoethylamino)ethylamino]ethyl]ethane-1,2-diamine;oxolane-2,5-dione;terephthalic acid](/img/structure/B14014717.png)
![7-N-benzhydryl-1H-imidazo[4,5-b]pyridine-5,7-diamine;hydrochloride](/img/structure/B14014733.png)

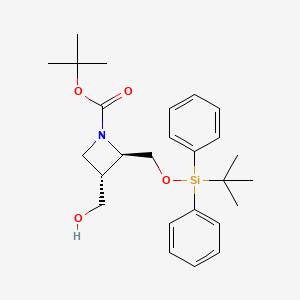

![Ethyl 3-[1-[2-(2-ethoxyethoxy)ethoxy]ethoxy]benzoate](/img/structure/B14014765.png)
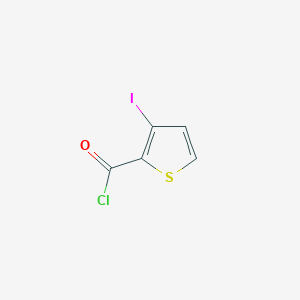
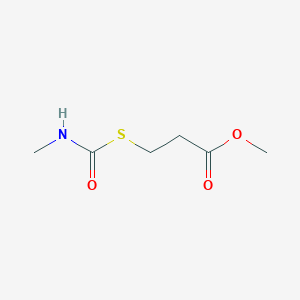

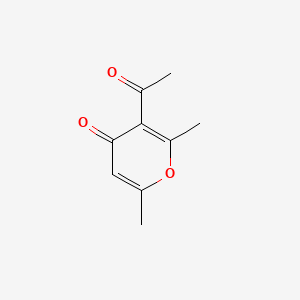
![[(1,3,9-trimethyl-2,6-dioxo-2,3,6,9-tetrahydro-1H-purin-8-yl)sulfanyl]acetic acid](/img/structure/B14014806.png)
